2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine
Overview
Description
2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Comparison with Similar Compounds
2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine can be compared to other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another antimalarial compound.
What sets this compound apart is its unique structure, which allows it to interact with a different set of molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-phenyl-N-(2-piperidin-1-ylethyl)quinolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3/c1-3-9-18(10-4-1)21-17-22(19-11-5-6-12-20(19)24-21)23-13-16-25-14-7-2-8-15-25/h1,3-6,9-12,17H,2,7-8,13-16H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXGHCIPPADGCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671668 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853310-63-1 | |
Record name | 2-PHENYL-N-(2-(1-PIPERIDINYL)ETHYL)-4-QUINOLINAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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